U 77436

renin inhibition enzymatic assay human recombinant renin

U 77436 (CAS 128657-36-3) is a synthetic renin inhibitory peptide developed by The Upjohn Company as part of early efforts to pharmacologically block the renin–angiotensin system (RAS) at its rate-limiting step. It belongs to a class of pseudopeptide transition-state mimetics that target human renin with high affinity.

Molecular Formula C50H76N10O11
Molecular Weight 993.21
CAS No. 128657-36-3
Cat. No. B611529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU 77436
CAS128657-36-3
SynonymsU 77436;  U-77436;  U77436; 
Molecular FormulaC50H76N10O11
Molecular Weight993.21
Structural Identifiers
SMILESO=C([NH+]([O-])C([C@H](CC1=CC=CC=C1)NC([C@H]2N(C(NC(CO)(CO)CO)=O)CCC2)=O)=O)[C@H](CC3=CNC=N3)N([C@H](CC(C)C)[C@H](O)C[C@@H](C(NC(C(NCC4=NC=CC=C4)=O)C(C)CC)=O)C(C)C)C
InChIInChI=1S/C50H76N10O11/c1-8-33(6)43(46(67)53-26-35-17-12-13-19-52-35)56-44(65)37(32(4)5)24-42(64)40(21-31(2)3)58(7)41(23-36-25-51-30-54-36)48(69)60(71)47(68)38(22-34-15-10-9-11-16-34)55-45(66)39-18-14-20-59(39)49(70)57-50(27-61,28-62)29-63/h9-13,15-17,19,25,30-33,37-43,60-64H,8,14,18,20-24,26-29H2,1-7H3,(H,51,54)(H,53,67)(H,55,66)(H,56,65)(H,57,70)/t33?,37-,38+,39+,40-,41+,42-,43?/m1/s1
InChIKeyRABZFCMKGOGUMM-ZDYFYRQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U 77436 (CAS 128657-36-3): A Potent Peptidic Renin Inhibitor for RAS Pathway Research and Comparative Pharmacology


U 77436 (CAS 128657-36-3) is a synthetic renin inhibitory peptide developed by The Upjohn Company as part of early efforts to pharmacologically block the renin–angiotensin system (RAS) at its rate-limiting step. It belongs to a class of pseudopeptide transition-state mimetics that target human renin with high affinity [1]. Unlike small-molecule renin inhibitors such as aliskiren, U 77436 retains a substantial peptide character (MW 993.2 Da, C50H76N10O11), placing it at the interface between biologic and small-molecule modalities and making it a valuable reference probe for studying peptide-based renin inhibition and intestinal/pulmonary peptide transport mechanisms .

Why U 77436 Cannot Be Substituted by Generic Renin Inhibitors in Peptide Transport and Ex Vivo Pharmacology Studies


Renin inhibitors exhibit profound structural heterogeneity—ranging from small-molecule non-peptidomimetics (e.g., aliskiren) to pseudopeptides of varying chain length, stereochemistry, and terminal modifications. U 77436 occupies a specific niche: it is a pseudopeptide with a molecular weight of 993 Da and a defined stereochemical configuration (referenced in MeSH as the (1R-(1R*,2R*,4R*(1R*,2R*)))-isomer) [1]. This stereochemistry and peptide backbone dictate its recognition by saturable pulmonary peptide transporters, which are not engaged by small-molecule renin inhibitors [2]. Consequently, substitution with aliskiren or other non-peptide renin inhibitors yields fundamentally different absorption, distribution, and transport profiles that are irrelevant for studies interrogating peptide-specific transporter pharmacology—compromising experimental validity unless U 77436 itself is used.

Quantitative Differentiation Evidence for U 77436 Against Closest Renin Inhibitor Comparators


Recombinant Human Renin Enzymatic Inhibition Potency of U 77436 in Buffer vs. Plasma: BindingDB Cross-Study Comparison

In a cell-free buffer system, U 77436 inhibits human recombinant renin with an IC50 of 0.480 nM, as reported in the BindingDB database [1]. This value places U 77436 among the sub-nanomolar potency tier for peptidic renin inhibitors. For comparison, the non-peptide small-molecule renin inhibitor aliskiren has a reported IC50 of approximately 0.6 nM against human renin in similar buffer assays [2]. However, in human plasma—a more physiologically relevant matrix—U 77436's IC50 shifts to 26 nM [1], reflecting substantial plasma protein binding that is characteristic of lipophilic pseudopeptides and must be accounted for when translating in vitro potency to ex vivo or in vivo experimental designs.

renin inhibition enzymatic assay human recombinant renin

Intrapulmonary Delivery and Saturable Transport of U 77436: Evidence for Peptide Transporter-Mediated Absorption

U 77436 was explicitly studied in a rat intrapulmonary delivery model, where its sustained release profile was attributed to saturable transport mechanisms in the lung [1]. Although the published note does not provide the raw numerical absorption values in the accessible abstract, the study identifies U 77436 as a substrate for pulmonary peptide transporters—a property not shared by the small-molecule renin inhibitor aliskiren, which is absorbed via passive transcellular diffusion and does not engage saturable peptide carriers [2]. This mechanistic distinction is critical for researchers studying pulmonary peptide drug delivery.

pulmonary delivery peptide transport saturable absorption U 77436

Absolute Oral Bioavailability in Cannulated Rats: U 77436 vs. Ditekiren

The absolute oral bioavailability of U 77436 was investigated in conscious rats with chronic bile duct cannulae, as cited in the Gastroenterology abstract . Although the abstract does not provide the numerical bioavailability value in the publicly viewable snippet, the same research group reported that the structurally related renin inhibitory peptide ditekiren had an absolute oral bioavailability of approximately 2.6% in conscious rats [1]. The parallel experimental design (same surgical model, same laboratory, same era) provides a robust comparative framework: procurement of U 77436 enables head-to-head assessment of how specific structural modifications (e.g., the histidinamide terminus of U 77436 vs. the ditekiren scaffold) influence oral peptide bioavailability.

absolute bioavailability oral absorption bile duct cannulation peptide drug

Stereochemical Identity and Isomer Specificity: Enantiomeric Purity as a Procurement Determinant

U 77436 is defined by the MeSH database as having the specific stereochemical configuration (1R-(1R*,2R*,4R*(1R*,2R*)))-isomer [1]. In contrast, many generic 'renin inhibitory peptide' offerings do not specify enantiomeric composition, and stereochemical ambiguity can severely compromise enzymatic inhibition potency. For peptidic renin inhibitors, the correct 3D presentation of the transition-state mimetic core is essential for active-site binding; incorrect diastereomers can exhibit IC50 shifts of >100-fold [2]. Procuring U 77436 from a source that provides defined stereochemistry ensures the user obtains the biologically active isomer rather than an undefined mixture.

stereochemistry isomer chiral peptide enantiomeric purity

Optimal Research and Procurement Scenarios for U 77436 Based on Quantitative Differentiation Evidence


Enzymatic Renin Inhibition Studies Requiring Matrix-Specific IC50 Correction

When designing in vitro renin inhibition experiments that will be extrapolated to plasma or whole-blood conditions, U 77436 offers a critical advantage: both buffer IC50 (0.480 nM) and plasma IC50 (26 nM) are available from the same database entry, allowing investigators to explicitly model the ~54-fold potency shift attributable to plasma protein binding [1]. This plasma/buffer ratio is essential for correctly interpreting ex vivo angiotensin I suppression data, which is not possible with compounds for which only buffer IC50 is reported.

Pulmonary Peptide Transporter Pharmacology and Inhaled Biologic Delivery Models

U 77436 is among the few renin inhibitors for which saturable pulmonary transport has been explicitly demonstrated in a rat model [1]. This makes it a requisite positive control for laboratories studying oligopeptide transporter engagement in the lung, including PepT1/PepT2 substrate profiling, pulmonary absorption screening of peptide therapeutics, and formulation development for inhaled peptide drugs. Aliskiren cannot substitute in these assays because it does not utilize peptide transporters [2].

Structure–Bioavailability Relationship Studies in Bile-Cannulated Rat Models

For peptide drug discovery teams optimizing oral bioavailability of renin inhibitory peptides, U 77436 provides a unique reference point. The existence of a parallel absolute bioavailability study for the structurally related ditekiren (~2.6% oral bioavailability) under identical surgical conditions [1][2] enables internally controlled structure–property relationship analyses. Procuring both U 77436 and ditekiren allows direct attribution of bioavailability differences to specific structural features such as terminal histidinamide incorporation and hydroxyl substitution patterns.

Stereochemically Controlled SAR Studies of Peptidic Renin Inhibitors

When investigating the stereochemical determinants of renin active-site binding, U 77436 serves as a benchmark compound with fully specified chirality (1R-(1R*,2R*,4R*(1R*,2R*)))-isomer) [1]. This stereochemical definition is essential for computational docking studies, 3D-QSAR model building, and crystallographic studies of the renin active site, where diastereomeric impurities or unspecified racemates would confound electron density interpretation and affinity predictions [2].

Quote Request

Request a Quote for U 77436

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.